
2-Bromo-N-(3-fluorophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-fluorophenyl)acridin-9-amine is a chemical compound with the molecular formula C₁₉H₁₂BrFN₂. It is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. Acridine derivatives are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 2-Bromo-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine derivatives followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-fluorophenyl)acridin-9-amine involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This intercalation is driven by π-stacking interactions between the planar acridine ring and the base pairs of the DNA.
Comparison with Similar Compounds
2-Bromo-N-(3-fluorophenyl)acridin-9-amine can be compared with other acridine derivatives such as:
- 2-Chloro-9-phenylacridine
- 2-Chloro-9-(2-fluorophenyl)acridine
- 2-Bromo-9-(2-fluorophenyl)acridine
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the bromine and fluorophenyl groups in this compound makes it unique in terms of its potential interactions and applications.
Properties
CAS No. |
62383-15-7 |
|---|---|
Molecular Formula |
C19H12BrFN2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-bromo-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12BrFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |
InChI Key |
XBTDOWDAMVRZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
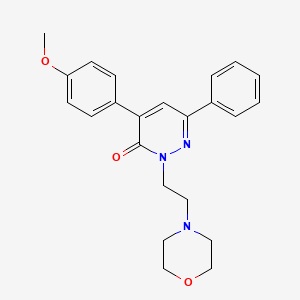
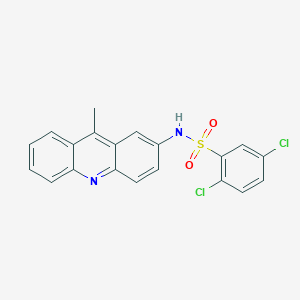

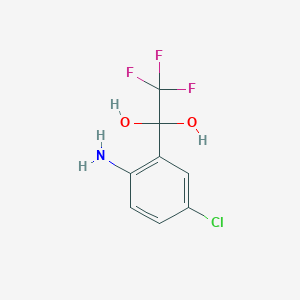
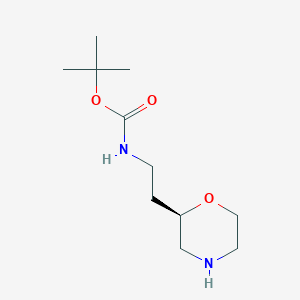
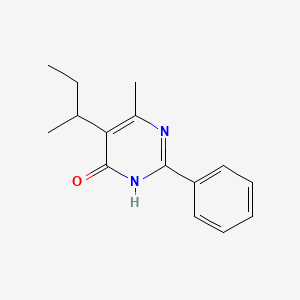
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

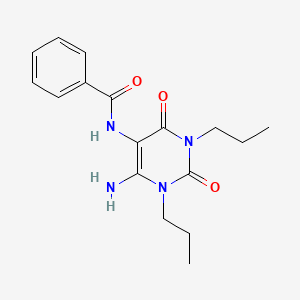
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
